molecular formula C10H7ClN2O B11896743 4-Chloroquinoline-6-carboxamide CAS No. 1378260-39-9

4-Chloroquinoline-6-carboxamide

Cat. No.: B11896743
CAS No.: 1378260-39-9
M. Wt: 206.63 g/mol
InChI Key: ZOZOBXFLQKOMMJ-UHFFFAOYSA-N
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Description

4-Chloroquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 4-Chloroquinoline-6-carboxamide typically involves the reaction of 4-chloroquinoline with carboxamide derivatives. One common method includes the reaction of 4-chloroquinoline with an amine derivative in the presence of a base such as triethylamine (TEA) and a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) at room temperature . This method ensures the formation of the carboxamide group at the 6-position of the quinoline ring.

For industrial production, the process may involve more scalable and environmentally friendly methods. For example, the use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be employed to enhance the yield and reduce the environmental impact .

Chemical Reactions Analysis

4-Chloroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with various electrophiles to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

4-Chloroquinoline-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied.

Properties

CAS No.

1378260-39-9

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

4-chloroquinoline-6-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14)

InChI Key

ZOZOBXFLQKOMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(=O)N)Cl

Origin of Product

United States

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